molecular formula C19H20N4O4 B14735584 1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea CAS No. 6298-32-4

1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea

Cat. No.: B14735584
CAS No.: 6298-32-4
M. Wt: 368.4 g/mol
InChI Key: NUDKLQXVGVLWAM-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of furan rings, which are five-membered aromatic rings containing one oxygen atom. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea typically involves the reaction of furan-2-ylmethylamine with isocyanates or carbamoyl chlorides. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent, such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan rings may facilitate interactions with aromatic amino acids in proteins, enhancing binding affinity. Additionally, the urea moiety can form hydrogen bonds with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-3-phenylurea: Lacks the additional furan ring and carbamoylamino group, resulting in different chemical and biological properties.

    1-(Furan-2-ylmethyl)-3-(4-methylphenyl)urea: Similar structure but without the carbamoylamino group, leading to variations in reactivity and applications.

Uniqueness

1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea is unique due to the presence of multiple furan rings and the carbamoylamino group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

6298-32-4

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea

InChI

InChI=1S/C19H20N4O4/c1-13-10-14(22-18(24)20-11-15-4-2-8-26-15)6-7-17(13)23-19(25)21-12-16-5-3-9-27-16/h2-10H,11-12H2,1H3,(H2,20,22,24)(H2,21,23,25)

InChI Key

NUDKLQXVGVLWAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NCC2=CC=CO2)NC(=O)NCC3=CC=CO3

Origin of Product

United States

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